4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C17H20FNO4S and a molecular weight of 353.41 g/mol. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multiple steps, including the introduction of the ethoxy and fluoro groups, as well as the formation of the benzenesulfonamide structure. Common synthetic routes may include:
Ethoxylation: Introduction of the ethoxy group through nucleophilic substitution reactions.
Fluorination: Incorporation of the fluoro substituent using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: Reaction of the intermediate compounds with sulfonyl chlorides to form the benzenesulfonamide structure.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound analogs: Compounds with similar structures but different substituents.
Benzenesulfonamide derivatives: Compounds with variations in the sulfonamide group or other substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-3-23-16-10-9-14(11-15(16)18)24(21,22)19-12-17(2,20)13-7-5-4-6-8-13/h4-11,19-20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPCFQWCWMTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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